N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-15-8-7-10-19(16(15)2)27-22(30)14-32-23-13-12-20(28-29-23)24-17(3)26-25(33-24)18-9-5-6-11-21(18)31-4/h5-13H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJMJALOTPMSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features a thiazole moiety linked to a pyridazine and an acetamide group.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit promising anticancer properties. For instance, a study demonstrated that thiazole-integrated compounds showed significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound were tested against the A549 human lung adenocarcinoma cells. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | <10 | |
| Compound B | NIH/3T3 | 15 | |
| N-(2,3-dimethylphenyl)-... | A431 | <10 |
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have been investigated using picrotoxin-induced seizure models. Compounds with similar structural features to N-(2,3-dimethylphenyl)-... demonstrated significant protective effects against seizures. For example, a derivative showed a median effective dose (ED50) of 18.4 mg/kg in a seizure model, indicating strong anticonvulsant activity .
Table 2: Summary of Anticonvulsant Activity
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored. A study reported that derivatives with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL for various bacterial strains .
Table 3: Summary of Antimicrobial Activity
Case Studies
- Study on Anticancer Effects : In a study conducted by Evren et al., novel thiazole-containing compounds were synthesized and tested against A549 cells. The results indicated that the presence of methoxy and methyl groups significantly enhanced cytotoxicity compared to other analogs .
- Anticonvulsant Evaluation : Another research effort focused on the anticonvulsant activity of thiazole derivatives in rodent models. Compounds structurally related to N-(2,3-dimethylphenyl)-... were shown to significantly reduce seizure frequency and intensity .
Comparison with Similar Compounds
Key Observations :
- The pyridazine-thiazole core in the target compound is less common than oxadiazole or triazole cores in analogs .
- Methoxy and methyl groups on aromatic rings may enhance lipophilicity and metabolic stability compared to halogenated (e.g., 442648-07-9) or hydroxy-substituted (e.g., 864544-38-7) analogs .
Key Observations :
Hypothetical Insights for the Target Compound :
- The pyridazine ring could confer selectivity toward enzymes like phosphodiesterases or tyrosine kinases, though further validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
